molecular formula C21H18ClN5O3S B2579264 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 852373-28-5

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2579264
CAS No.: 852373-28-5
M. Wt: 455.92
InChI Key: NYMGVSDVMKXQTJ-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S and its molecular weight is 455.92. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide represents a novel class of triazole derivatives that have garnered attention for their potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a triazolopyridazine core linked to a chlorophenyl group and a dimethoxyphenyl moiety. Its structure can be represented as follows:

C21H20ClN5O3S\text{C}_{21}\text{H}_{20}\text{ClN}_5\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The triazole ring is known to interact with enzymes by forming hydrogen bonds and hydrophobic interactions, which may inhibit their activity.
  • Receptor Modulation : The chlorophenyl group enhances binding affinity to certain receptors, potentially modulating signal transduction pathways.

Pharmacological Profiles

Research indicates that derivatives of 1,2,4-triazole exhibit a wide range of biological activities:

  • Antimicrobial Activity : Triazole derivatives have been shown to possess significant antibacterial and antifungal properties. For instance, compounds similar to the target compound have demonstrated effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The triazolopyridazine scaffold has been explored for anticancer activity. Studies suggest that it may induce apoptosis in cancer cells through modulation of apoptotic pathways .
  • Anti-inflammatory Effects : Some studies have indicated that triazole derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Antibacterial Activity

A study evaluating the antibacterial efficacy of various triazole derivatives found that compounds with similar structures to our target compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against S. aureus and other pathogens . This suggests that the compound may possess comparable antibacterial properties.

Anticancer Activity

In vitro studies on related triazole compounds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives were tested against human cancer cell lines and demonstrated IC50 values in the low micromolar range . These findings support the potential of the target compound in cancer therapeutics.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against S. aureus, E. coli (MIC: 0.125–8 μg/mL)
AnticancerInduces apoptosis in cancer cells (IC50 in low micromolar range)
Anti-inflammatoryInhibits pro-inflammatory cytokines

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-29-16-8-7-15(11-17(16)30-2)23-19(28)12-31-20-10-9-18-24-25-21(27(18)26-20)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMGVSDVMKXQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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